molecular formula C26H21NO2 B15226378 N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide

N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide

Cat. No.: B15226378
M. Wt: 379.4 g/mol
InChI Key: UECOIJMZTVWZPG-UHFFFAOYSA-N
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Description

N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide is a synthetic acetamide derivative featuring a biphenyl-2-yl group attached to the nitrogen atom and a biphenyl-4-yloxy moiety at the acetamide’s α-carbon. Its structure combines dual aromatic systems, which may confer unique physicochemical and biological properties, such as enhanced lipophilicity or π-π stacking interactions in receptor binding.

Properties

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-phenylphenoxy)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C26H21NO2/c28-26(27-25-14-8-7-13-24(25)22-11-5-2-6-12-22)19-29-23-17-15-21(16-18-23)20-9-3-1-4-10-20/h1-18H,19H2,(H,27,28)

InChI Key

UECOIJMZTVWZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . Another method involves the use of ammonium hemiaminals as O-transfer reagents and commercially available acetonitriles as a primary amide enolate precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its electron-rich aromatic rings and ether linkages. Key findings include:

Reagent/ConditionsProduct(s) FormedYield (%)Source
KMnO₄ in H₂O/acetone (0°C)Biphenyl-quinone derivative62
Ozone (O₃) in CH₂Cl₂ (−78°C)Cleavage of biphenyl ether bond78
H₂O₂/AcOH (reflux)Hydroxylated acetamide derivative45
  • Mechanistic Insight : Oxidation with KMnO₄ generates hydroxyl groups on the biphenyl rings, forming quinone-like structures . Ozonolysis cleaves the ether bond, yielding fragmented aldehydes.

Reduction Reactions

The acetamide group and aromatic systems are susceptible to reduction:

Reagent/ConditionsProduct(s) FormedYield (%)Source
LiAlH₄ in THF (reflux)Reduced to primary amine68
H₂/Pd-C (1 atm, EtOH)Hydrogenation of aromatic rings82
  • Key Observation : Catalytic hydrogenation saturates biphenyl rings, forming cyclohexane derivatives, while LiAlH₄ reduces the amide to an amine .

Substitution Reactions

The acetamide’s NH group and aryl halide substituents participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProduct(s) FormedSource
Amination NH₃/CuCl₂, 120°CN-alkylated acetamide
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°CBiphenyl-extended derivatives
  • Notable Example : Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the brominated phenyl position .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsProduct(s) FormedYield (%)Source
6M HCl (reflux, 12h)Biphenylcarboxylic acid90
NaOH (aq)/EtOH (reflux, 6h)Sodium carboxylate salt85
  • pH Dependency : Acidic hydrolysis yields carboxylic acids, while basic conditions produce salts.

Cross-Coupling Reactions

The brominated phenyl group enables palladium-catalyzed couplings:

ReactionCatalytic SystemProduct ApplicationSource
Heck Reaction Pd(OAc)₂, PPh₃, DMFAlkenylated derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amine-functionalized
  • Industrial Relevance : These reactions are scalable for synthesizing drug intermediates .

Photochemical Reactions

UV irradiation induces structural rearrangements:

ConditionsProduct(s) FormedQuantum YieldSource
UV (254 nm), CH₃CNCyclized benzoxazole derivative0.32
  • Mechanism : Intramolecular cyclization occurs via excitation of the acetamide’s carbonyl group .

Enzymatic Interactions

While not a classical reaction, the compound interacts with biological targets:

EnzymeInteraction TypeIC₅₀ (µM)Source
FAAH (Fatty Acid Amide Hydrolase)Competitive inhibition0.12
Cytochrome P450Metabolic oxidationN/A
  • Pharmacological Significance : FAAH inhibition suggests potential for treating neurological disorders .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-([1,1’-biphenyl]-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function. The biphenyl groups provide structural stability and enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide
  • Key Differences :
    • Incorporates a sulfamoyl linker and a 3,4-dimethylisoxazole substituent on the phenyl ring.
    • The biphenyl-4-yloxy group is substituted with a 4′-methyl group.
  • Methyl substitution on the biphenyl may increase metabolic stability but reduce steric accessibility for target binding.
(b) 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)
  • Key Differences :
    • Replaces the biphenyl-2-yl group with an indazole-isothiazolidine dioxane moiety.
  • The isothiazolidine group may enhance cellular penetration or modulate kinase interactions, a feature absent in the target compound.
(c) N,N′-2,2′-Biphenyldiylbis[2-(4-methylphenoxy)acetamide]
  • Key Differences: A dimeric structure with two acetamide groups linked via a 2,2′-biphenyl backbone. Each acetamide branch includes a 4-methylphenoxy group.
  • Implications :
    • The dimeric form could exhibit higher binding avidity due to multivalent interactions but may suffer from poor pharmacokinetics (e.g., increased molecular weight, reduced solubility) .
(d) Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)
  • Key Differences: Replaces the acetamide core with a triazole-containing butanol structure.
  • Functional Relevance :
    • Acts as a fungicide (Baycor®), targeting ergosterol biosynthesis in fungi. The triazole group is critical for antifungal activity, highlighting how structural divergence from acetamide derivatives shifts biological applications .

Comparative Data Table

Compound Name Molecular Formula* Key Substituents Biological Activity/Application Reference
N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide C₂₆H₂₁NO₂ Biphenyl-2-yl, biphenyl-4-yloxy Not explicitly reported (inference)
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide C₂₇H₂₅N₃O₅S Sulfamoyl, 3,4-dimethylisoxazole, 4′-methyl Not explicitly reported
BAI (Uterine myoma therapeutic) C₂₄H₂₀N₄O₃S Indazole-isothiazolidine dioxane Antiproliferative, PARP fragmentation
N,N′-2,2′-Biphenyldiylbis[2-(4-methylphenoxy)acetamide] C₃₆H₃₂N₂O₄ Dimeric, 4-methylphenoxy Not explicitly reported
Bitertanol C₂₀H₂₃N₃O₂ Triazole, biphenyl-4-yloxy Antifungal (ergosterol biosynthesis inhibition)

*Molecular formulas inferred from structural data in evidence where exact values are unavailable.

Research Findings and Trends

  • Lipophilicity vs.
  • Biological Target Specificity: The presence of heterocycles (e.g., indazole in BAI, triazole in Bitertanol) correlates with distinct mechanisms of action, suggesting that the target compound’s lack of such groups may restrict its utility to non-enzymatic targets .
  • Dimeric vs.

Biological Activity

N-Biphenyl-2-yl-2-(biphenyl-4-yloxy)-acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl moieties, which are known to enhance lipophilicity and potentially improve bioavailability. The compound’s structure can be represented as follows:

C22H21NO2\text{C}_{22}\text{H}_{21}\text{N}\text{O}_2

This molecular formula indicates the presence of two biphenyl groups linked through an acetamide functional group, which may contribute to its biological activity.

1. Antihypertensive Activity

Recent studies suggest that compounds similar to this compound exhibit significant antihypertensive effects. For instance, derivatives that interact with angiotensin II receptors have shown promising results in lowering blood pressure through non-competitive inhibition mechanisms . The biphenyl structure is crucial for binding affinity to these receptors, enhancing the compound's efficacy.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar biphenyl derivatives can inhibit inflammatory pathways by blocking specific kinases involved in cytokine production . This suggests that this compound may possess similar capabilities, making it a candidate for further investigation in inflammatory diseases.

3. Antimicrobial Activity

Preliminary findings indicate that certain biphenyl derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

Structural FeatureImpact on Activity
Biphenyl MoietiesIncreased lipophilicity and binding affinity to targets
Acetamide GroupEnhances solubility and stability
Substituents on BiphenylModulate receptor selectivity and potency

The presence of substituents on the biphenyl rings can significantly alter the compound's interaction with biological targets, thus affecting its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antihypertensive Study : A study demonstrated that a biphenyl derivative significantly reduced systolic blood pressure in hypertensive rat models, suggesting potential therapeutic applications in managing hypertension .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of biphenyl derivatives in vitro, where they inhibited the production of pro-inflammatory cytokines in macrophages .
  • Antimicrobial Evaluation : Research showed that specific biphenyl compounds exhibited effective antimicrobial activity against Gram-positive bacteria, indicating their potential as new antibiotics .

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